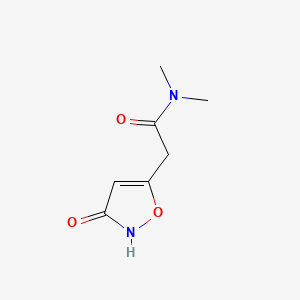
4-Chloro-8-methoxy Psoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-8-methoxy Psoralen” is a compound that is not intended for human or veterinary use, but for research purposes. It is a variant of psoralen, a family of naturally occurring photoactive compounds found in certain plants . Psoralens are chemicals that make the skin sensitive to longwave ultraviolet radiation .
Synthesis Analysis
5-substituted 8-methoxypsoralens, which could include “this compound”, can be synthesized by an efficient synthetic route with various cross-coupling methodologies, such as Suzuki, Sonogashira, and Heck reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H7ClO4, and its molecular weight is 250.634.
Chemical Reactions Analysis
Psoralens, including “this compound”, are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Once activated, psoralens form mono- and di-adducts with DNA .
Aplicaciones Científicas De Investigación
Photoreactivity with DNA and RNA
8-Methoxypsoralen has been synthesized and characterized for its superior photoreactivity with DNA and RNA compared to commonly used psoralens. It has shown great potential in saturating photoreactive sites on DNA and RNA without the need for repeated addition of reagent, which is a significant advantage over other compounds in the same class. This superior reactivity is not limited to isolated nucleic acids but extends to viruses and cells, highlighting its utility in virology and cellular biology research (Isaacs et al., 1977).
Phototherapy for Skin Diseases
The application of 8-MOP in phototherapy, particularly in treating skin diseases like psoriasis, has been well documented. It has been shown that oral administration of 8-MOP followed by exposure to longwave ultraviolet light can lead to the clearing of generalized psoriasis in patients. This process, known as photochemotherapy, emphasizes the interaction between the drug and light, highlighting the compound's role in inhibiting epidermal DNA synthesis, which is crucial in treating disorders characterized by accelerated cell cycles (Parrish et al., 1974).
Mechanism of Phototoxicity
Research has also proposed alternative mechanisms of psoralen phototoxicity that do not involve direct interaction with DNA. This includes the identification of specific binding sites for 8-MOP on cell membranes, which may play a role in mediating the compound's phototoxic effects. Such findings open new avenues for understanding the biological impact of psoralens beyond their nucleic acid interactions and could have implications for developing novel therapeutic strategies (Laskin et al., 1985).
Photobiology and Therapeutic Evolution
The evolution of psoralen use in medicine, including 8-MOP, has been traced from historical times to modern-day clinical applications. This journey highlights the compound's versatility, from its initial use for pigment-stimulating properties to its incorporation into photomedicine for treating a variety of skin diseases. The development of PUVA therapy and its effectiveness in treating severe psoriasis, mycosis fungoides, and other skin conditions underscore the compound's significant impact on dermatological therapy (Pathak & Fitzpatrick, 1992).
Mecanismo De Acción
After activation, psoralens, including “4-Chloro-8-methoxy Psoralen”, bind preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function . This interaction decreases skin inflammation, which helps to clear up skin and improve skin pain, itching, and irritation .
Propiedades
IUPAC Name |
5-chloro-9-methoxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIMAQWESJRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)
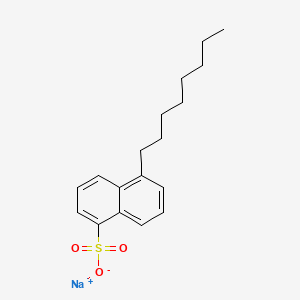
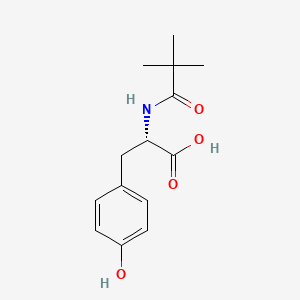
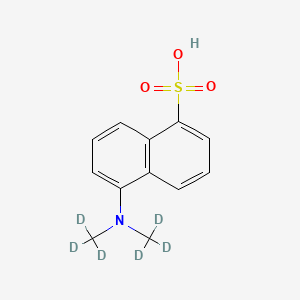



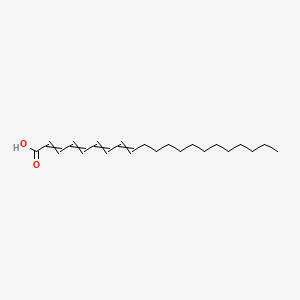
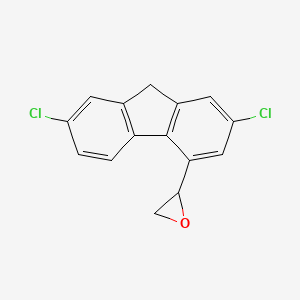
![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

